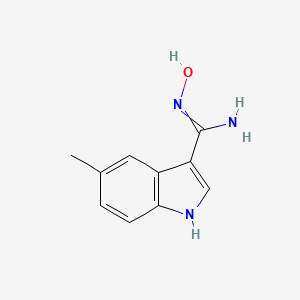

N-Hydroxy-5-methyl-1H-indole-3-carboximidamide

CAS No.: 889943-61-7

Cat. No.: VC2906289

Molecular Formula: C10H11N3O

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 889943-61-7 |

|---|---|

| Molecular Formula | C10H11N3O |

| Molecular Weight | 189.21 g/mol |

| IUPAC Name | N'-hydroxy-5-methyl-1H-indole-3-carboximidamide |

| Standard InChI | InChI=1S/C10H11N3O/c1-6-2-3-9-7(4-6)8(5-12-9)10(11)13-14/h2-5,12,14H,1H3,(H2,11,13) |

| Standard InChI Key | UCJXABGGKWKYDB-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)NC=C2C(=NO)N |

| Canonical SMILES | CC1=CC2=C(C=C1)NC=C2C(=NO)N |

Introduction

Chemical Identity and Structural Properties

N-Hydroxy-5-methyl-1H-indole-3-carboximidamide is an organic compound with significant pharmaceutical interest. It belongs to the family of indole derivatives, which are prevalent in numerous natural products and pharmaceutical compounds. The compound is characterized by an indole core structure with specific functional group modifications that contribute to its unique chemical behavior and potential biological activities .

Basic Identification Parameters

The compound's identification parameters provide essential information for researchers and chemists working with this substance. These parameters serve as standardized identifiers in chemical databases and scientific literature.

| Parameter | Value |

|---|---|

| CAS Number | 889943-61-7 |

| Molecular Formula | C₁₀H₁₁N₃O |

| Molecular Weight | 189.21 g/mol |

| Creation Date | 2019-01-17 |

| Last Modified | 2025-02-22 |

| Reference Codes | MFCD23100729, IN-DA00IFJA |

The compound is documented in multiple chemical databases with consistent identification parameters, confirming its established presence in chemical research .

Structural Features

N-Hydroxy-5-methyl-1H-indole-3-carboximidamide features a bicyclic indole core with specific functional group attachments. The indole ring system serves as the foundation of its structure, with a methyl group at the 5-position and a carboximidamide moiety at the 3-position that includes a hydroxyl modification . The hydroxylamine functional group significantly impacts the compound's chemical reactivity and potential biological interactions.

Synthesis and Preparation

The synthesis of N-Hydroxy-5-methyl-1H-indole-3-carboximidamide involves specific chemical reactions that require precise conditions and reagents to ensure high purity of the final product.

Synthetic Route

The primary synthetic pathway for producing N-Hydroxy-5-methyl-1H-indole-3-carboximidamide typically involves the reaction of 5-methyl-1H-indole-3-carboximidamide with hydroxylamine. This reaction requires careful control of reaction conditions, including appropriate solvents and catalysts, to maximize yield and ensure stereochemical control. The reaction is characteristic of hydroxylamine additions to imidamide functional groups, which are common in medicinal chemistry synthesis.

Chemical Classification and Properties

Understanding the chemical classification and properties of N-Hydroxy-5-methyl-1H-indole-3-carboximidamide is essential for predicting its behavior in various chemical and biological systems.

Chemical Classification

N-Hydroxy-5-methyl-1H-indole-3-carboximidamide is classified as an indole derivative with a hydroxylamine functional group. The indole structure is a fused bicyclic compound consisting of a benzene ring fused to a pyrrole ring, which serves as the core scaffold for numerous natural products and pharmaceuticals. The hydroxylamine functional group adds a unique chemical characteristic to this compound, distinguishing it from other indole derivatives.

Biological and Pharmaceutical Relevance

Indole derivatives have significant biological importance, and N-Hydroxy-5-methyl-1H-indole-3-carboximidamide may share some of these properties, although specific research on this compound is limited in the available search results.

Research Applications

N-Hydroxy-5-methyl-1H-indole-3-carboximidamide has several potential applications in scientific research, particularly in medicinal chemistry and drug discovery.

Medicinal Chemistry

In medicinal chemistry, this compound can serve as a building block or intermediate in the synthesis of more complex molecules with potential therapeutic properties. The indole scaffold is found in numerous approved drugs and drug candidates, making derivatives like N-Hydroxy-5-methyl-1H-indole-3-carboximidamide valuable in pharmaceutical research.

Structure-Activity Relationship Studies

The compound may be used in structure-activity relationship (SAR) studies to understand how structural modifications affect biological activity . By comparing the activity of N-Hydroxy-5-methyl-1H-indole-3-carboximidamide with that of related compounds, researchers can gain insights into the structural requirements for specific biological actions, potentially guiding the design of more effective therapeutic agents.

| Supplier | Location | Product Purity | Package Information |

|---|---|---|---|

| Aladdin Scientific | United States | 97% | $1285.9/250mg; Bulk package |

| Matrix Scientific | United States | 97.0% | Not specified |

| Cymit Quimica | Not specified | Not specified | Undefined size |

This commercial availability facilitates research involving this compound, as it eliminates the need for researchers to synthesize it themselves.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume